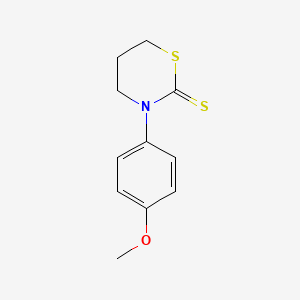
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is an organic compound that belongs to the class of thiazinanes. This compound is characterized by a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms, and a methoxyphenyl group attached to the ring. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazinane ring.
Reaction Conditions:
Reactants: 4-methoxybenzaldehyde, thiourea
Catalyst/Base: Sodium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazinane.
Substitution: The methoxy group on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazinane derivatives.
Substitution: Halogenated methoxyphenyl thiazinane derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The methoxy group can enhance its binding affinity to certain molecular targets, while the thiazinane ring can provide stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Methoxyphenyl)-1,3-thiazolidine-2-thione: Similar structure but with a five-membered thiazolidine ring.
3-(4-Methoxyphenyl)-1,3-oxazinane-2-thione: Contains an oxygen atom in the ring instead of sulfur.
3-(4-Methoxyphenyl)-1,3-diazine-2-thione: Contains two nitrogen atoms in the ring.
Uniqueness
3-(4-Methoxyphenyl)-1,3-thiazinane-2-thione is unique due to its six-membered thiazinane ring, which provides distinct chemical and physical properties compared to its five-membered or oxygen/nitrogen-containing analogs
Eigenschaften
CAS-Nummer |
78556-09-9 |
|---|---|
Molekularformel |
C11H13NOS2 |
Molekulargewicht |
239.4 g/mol |
IUPAC-Name |
3-(4-methoxyphenyl)-1,3-thiazinane-2-thione |
InChI |
InChI=1S/C11H13NOS2/c1-13-10-5-3-9(4-6-10)12-7-2-8-15-11(12)14/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
VZRXFLGJMKLUPR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCCSC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


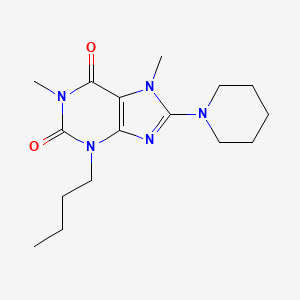
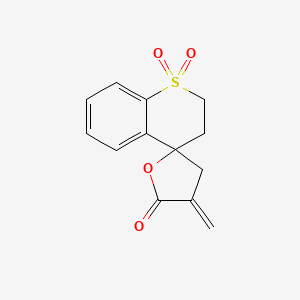
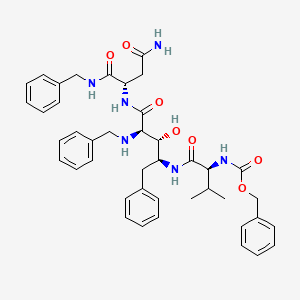
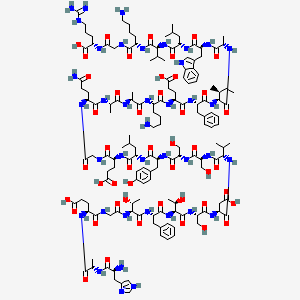




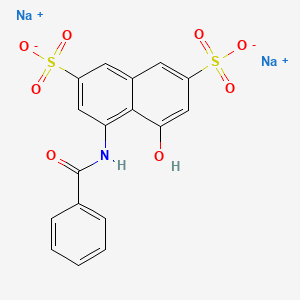

![N-[1-(1-Cyclohexenyl)ethylideneamino]-2,4-dinitro-aniline](/img/structure/B12789283.png)
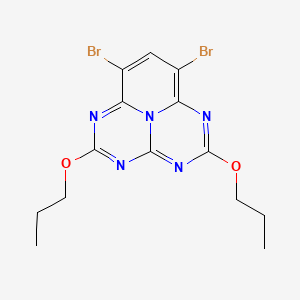
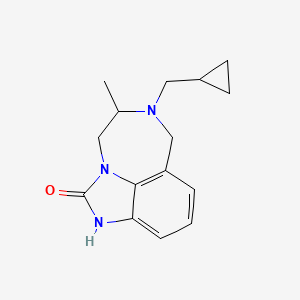
![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
